Ethyl trichloroacetate

Description

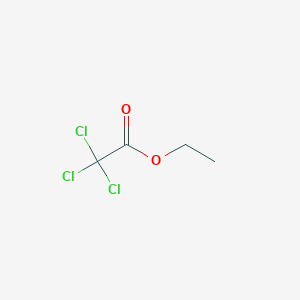

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,2,2-trichloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJMLNDPIJZBEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060158 | |

| Record name | Ethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-84-4 | |

| Record name | Ethyl trichloroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trichloroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL TRICHLOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8829 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trichloro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trichloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trichloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRICHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR8FKN5Z55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl trichloroacetate chemical properties and structure

An In-depth Technical Guide to Ethyl Trichloroacetate (B1195264): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl trichloroacetate is a halogenated organic compound with significant applications in organic synthesis, serving as a versatile solvent and a key intermediate in the production of pharmaceuticals and fragrances.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, reactivity, and detailed experimental protocols for its synthesis and purification. Spectroscopic data are also summarized to aid in its characterization. All quantitative data are presented in structured tables for ease of reference and comparison.

Chemical Structure and Identification

This compound, with the IUPAC name ethyl 2,2,2-trichloroacetate, is the ethyl ester of trichloroacetic acid.[3] Its structure consists of a trichloromethyl group attached to the carbonyl carbon of an ethyl ester.

| Identifier | Value |

| IUPAC Name | ethyl 2,2,2-trichloroacetate[3] |

| CAS Number | 515-84-4[4][5] |

| Molecular Formula | C₄H₅Cl₃O₂[2][4] |

| Molecular Weight | 191.44 g/mol [3][4] |

| SMILES | CCOC(=O)C(Cl)(Cl)Cl[3][6] |

| InChI | 1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3[3][6][7] |

| InChIKey | SJMLNDPIJZBEKY-UHFFFAOYSA-N[3][6][7] |

| EINECS | 208-212-7[4] |

Physicochemical Properties

This compound is a colorless liquid at room temperature with a characteristic pungent, menthol-like odor.[1][2][8] It is stable under normal laboratory conditions.[2]

| Property | Value |

| Appearance | Colorless to pale yellow liquid[2][4] |

| Odor | Pungent, menthol-like[1][2][8] |

| Density | 1.378 g/mL at 25 °C[1][4][6] |

| Boiling Point | 168 °C[1][4][6] |

| Refractive Index | n20/D 1.453[1][4][6] |

| Vapor Pressure | 2.34 hPa at 25 °C[4] |

| Flash Point | 73 °C (163.4 °F) - closed cup[6] |

| Water Solubility | Insoluble[1][2][6] |

| Solubility in Organic Solvents | Miscible with ethanol, diethyl ether, and benzene[1][2][6] |

Reactivity and Applications

This compound is a valuable reagent in organic synthesis. Its primary applications stem from its reactivity as an acylating agent and its use as a solvent.[2]

-

Organic Synthesis: It serves as a precursor in the synthesis of various organic compounds. For instance, it is used in the synthesis of the dichlorocarbene (B158193) precursor, phenyl(trichloromethyl)mercury.[1][4] It also participates in atom-transfer radical addition reactions, such as the reaction with styrene (B11656) catalyzed by ruthenium complexes.[1][6]

-

Solvent: Due to its ability to dissolve a range of organic compounds, it can be employed as a medium-boiling point solvent.[2][8]

-

Intermediates: It is an intermediate in the manufacturing of perfumes and pharmaceuticals.[1][4][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum shows a triplet at approximately 1.4 ppm corresponding to the methyl protons and a quartet at around 4.4 ppm for the methylene (B1212753) protons, with a coupling constant (J) of about 7.1 Hz.[7] |

| Mass Spectrometry | Mass spectral data are available through the NIST Chemistry WebBook and other databases.[3][5][9] |

| Infrared (IR) Spectroscopy | IR spectral data can be found in the NIST Chemistry WebBook.[5] |

Experimental Protocols

Synthesis of this compound

Principle: this compound is synthesized via the Fischer esterification of trichloroacetic acid with ethanol, using concentrated sulfuric acid as a catalyst.[1][4]

Materials:

-

Trichloroacetic acid (TCA)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

5-10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Water

Procedure:

-

In a round-bottom flask, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.

-

After cooling to room temperature, pour the reaction mixture into water to separate the ester layer.[1][4]

-

Neutralize the separated ester layer by washing with a 5-10% sodium carbonate solution.[1][4]

-

Dry the product overnight with anhydrous calcium chloride.[1][4]

-

Filter to remove the drying agent.

-

Purify the final product by distillation to obtain this compound. The expected yield is approximately 75%.[1][4]

Purification of this compound

Principle: This protocol describes a liquid-liquid extraction and distillation method to purify crude this compound.[4]

Materials:

-

Crude this compound

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Aqueous 50% calcium chloride (CaCl₂) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous calcium chloride (CaCl₂)

Procedure:

-

In a separatory funnel, wash the crude this compound with a saturated aqueous Na₂CO₃ solution three times.[4]

-

Subsequently, wash the organic layer with an aqueous 50% CaCl₂ solution three times.[4]

-

Perform two final washes with a saturated aqueous NaCl solution.[4]

-

Dry the washed ester over anhydrous CaCl₂.[4]

-

Filter and distill the product. For higher purity, redistill under reduced pressure.[4]

Visualization of Key Relationships

The following diagram illustrates the logical connections between the fundamental aspects of this compound.

Caption: Logical flow from structure to properties and applications of this compound.

References

- 1. This compound | 515-84-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C4H5Cl3O2 | CID 10588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 515-84-4 [m.chemicalbook.com]

- 5. Acetic acid, trichloro-, ethyl ester [webbook.nist.gov]

- 6. トリクロロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound(515-84-4) 1H NMR spectrum [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. spectrabase.com [spectrabase.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethyl Trichloroacetate (B1195264) (CAS 515-84-4)

Introduction

Ethyl trichloroacetate (CAS 515-84-4) is a halogenated organic compound, specifically the ethyl ester of trichloroacetic acid.[1] It presents as a colorless to pale yellow liquid at room temperature, characterized by a pungent, menthol-like odor.[1][2][3] This compound is a valuable reagent and intermediate in organic synthesis, with applications in the pharmaceutical and agrochemical industries.[1] It is particularly noted for its role as a precursor for dichlorocarbene (B158193) and its participation in atom-transfer radical addition reactions.[2][4] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and key applications.

Physicochemical Properties

This compound is immiscible with water but miscible with common organic solvents like ethanol, ether, and benzene.[1][2][3] A summary of its key physicochemical properties is presented below.

| Property | Value |

| CAS Number | 515-84-4[5][6][7] |

| Molecular Formula | C₄H₅Cl₃O₂[3][5][7] |

| Molecular Weight | 191.44 g/mol [3][5][7] |

| Appearance | Colorless to almost colorless clear liquid[1][3] |

| Odor | Menthol-like, pungent, irritating[1][2] |

| Boiling Point | 168 °C (lit.)[2][3][5] |

| Melting Point | 237 °C[3] |

| Density | 1.378 g/mL at 25 °C (lit.)[2][3][5] |

| Refractive Index (n20/D) | 1.453 (lit.)[2][3][5] |

| Flash Point | 73 °C / 163.4 °F (closed cup)[5] |

| Solubility | Insoluble in water; Miscible with alcohol, ether, benzene[1][2][3][5] |

| LogP | 2.22 at 25 °C[3] |

| Vapor Pressure | 2.34 hPa at 25 °C[3] |

| Storage Temperature | Store below +30°C[2][3] |

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

| Spectroscopic Data | Details |

| ¹H NMR | (399.65 MHz, CDCl₃): δ 4.44 (q, 2H), 1.42 (t, 3H)[8] |

| ¹³C NMR | Data available from spectral databases. |

| IR Spectroscopy | Data available from NIST Chemistry WebBook.[9] |

| Mass Spectrometry | Data available from NIST Chemistry WebBook.[9] |

| InChI | 1S/C4H5Cl3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3[5][7] |

| SMILES | CCOC(=O)C(Cl)(Cl)Cl[5][7] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are provided below.

Synthesis: Fischer Esterification

This compound is commonly prepared via the acid-catalyzed esterification of trichloroacetic acid with ethanol.[1][2]

Methodology:

-

Combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.[1][2]

-

Heat the mixture under reflux for approximately 6 hours.[2][3]

-

After cooling to room temperature, pour the reaction mixture into water to induce phase separation.[2]

-

Separate the organic (ester) layer.

-

Neutralize the organic layer by washing with a 5-10% sodium carbonate solution.[2]

-

Wash the layer with water.

-

Dry the crude product over anhydrous calcium chloride overnight.[2]

-

Filter to remove the drying agent.

-

Distill the filtrate to obtain pure this compound. The reported yield for this process is approximately 75%.[2]

Purification Protocol

For applications requiring high purity, the following purification procedure can be employed.[2][3]

Methodology:

-

Transfer the crude this compound to a separatory funnel.

-

Wash the ester three times with a saturated aqueous sodium carbonate (Na₂CO₃) solution to remove any acidic impurities.[2]

-

Wash three times with a 50% aqueous calcium chloride (CaCl₂) solution.[2]

-

Wash twice with a saturated aqueous sodium chloride (NaCl) solution (brine) to remove residual water and inorganic salts.[2]

-

Dry the organic layer over anhydrous calcium chloride (CaCl₂).[2]

-

Perform a final distillation, preferably under reduced pressure, to yield the purified product.[2]

Chemical Reactions and Applications

This compound serves as a versatile intermediate in organic synthesis.[3]

-

Solvent: It can be used as a medium-boiling point solvent.[10]

-

Intermediate: It is a key raw material for pharmaceutical and fragrance intermediates.[2][3][10]

-

Dichlorocarbene Precursor: It was notably used in the synthesis of phenyl(trichloromethyl)methyl, a dichlorocarbene precursor.[2]

-

Atom-Transfer Radical Addition (ATRA): this compound undergoes ATRA reactions. For instance, it reacts with styrene (B11656) in the presence of Ruthenium-pentamethylcyclopentadienyl complex catalysts.[2][4] This reaction is significant for forming new carbon-carbon and carbon-halogen bonds.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[6][11]

| Safety Aspect | Information |

| GHS Pictogram | GHS07 (Exclamation Mark)[5] |

| Signal Word | Warning[5][11] |

| Hazard Statements | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin. H315: Causes skin irritation.[5][6] H319: Causes serious eye irritation.[6][11] H332: Harmful if inhaled. |

| Precautionary Statements | P261: Avoid breathing mist or vapors.[11] P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[11] P280: Wear protective gloves/protective clothing/eye protection.[6][11] P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| Personal Protective Equipment (PPE) | Eyeshields/Safety glasses, protective gloves, vapor respirator, protective clothing.[5][10][11] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[6] Recommended storage is below +30°C.[2][3] Store under an inert gas as it may be air-sensitive. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. Offer surplus and non-recyclable solutions to a licensed disposal company.[6] |

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | 515-84-4 [chemicalbook.com]

- 3. This compound CAS#: 515-84-4 [m.chemicalbook.com]

- 4. トリクロロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 三氯乙酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. hpc-standards.us [hpc-standards.us]

- 7. Ethyl 2,2,2-Trichloroacetate | LGC Standards [lgcstandards.com]

- 8. This compound(515-84-4) 1H NMR spectrum [chemicalbook.com]

- 9. Acetic acid, trichloro-, ethyl ester [webbook.nist.gov]

- 10. This compound [chembk.com]

- 11. tcichemicals.com [tcichemicals.com]

Physical properties of ethyl trichloroacetate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Ethyl Trichloroacetate (B1195264)

This guide provides a comprehensive overview of the key physical properties of ethyl trichloroacetate, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates data from various sources and presents it in a structured format, including generalized experimental protocols for the determination of these properties.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 515-84-4

-

Molecular Formula: C₄H₅Cl₃O₂

-

Molecular Weight: 191.44 g/mol

-

Structure:

Physical Properties

The boiling point and density are crucial physical constants for the identification, purification, and handling of this compound.

Quantitative Data Summary

The following table summarizes the reported values for the boiling point and density of this compound from multiple sources.

| Physical Property | Value | Conditions |

| Boiling Point | 168 °C | At standard atmospheric pressure (lit.)[1][2][3][4][5] |

| 167.8 °C | At 760 mmHg[6] | |

| 62 °C | At 1.6 kPa[6] | |

| Density | 1.38 g/mL | Not specified |

| 1.378 g/mL | At 25 °C (lit.)[2][3][4][5] | |

| 1.3836 g/mL | At 20 °C[6] | |

| 1.447 g/cm³ | Not specified | |

| 1.4500 g/cm³ | Not specified[7] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8] For accurate determination, methods such as distillation, reflux, or the Thiele tube method are standard.[9]

Methodology: Distillation Method [9]

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all glass joints are securely fastened.

-

Sample Preparation: Place approximately 5-10 mL of this compound into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the thermometer measures the temperature of the vapor that is distilling.

-

Heating: Gently heat the flask using a heating mantle or sand bath.[9]

-

Data Collection: As the liquid boils and the vapor moves into the condenser, the temperature on the thermometer will rise and then stabilize. Record the temperature at which the vapor is continuously condensing and dripping into the collection flask. This stable temperature is the boiling point.

-

Pressure Correction: Record the ambient barometric pressure. If the pressure is not 760 mmHg, the observed boiling point may need to be corrected.

Determination of Density

Density is an intrinsic property of a substance, defined as its mass per unit volume (D = m/V).[10]

Methodology: Using a Pycnometer or Volumetric Flask

-

Measure Mass of Empty Flask: Accurately weigh a clean, dry volumetric flask (e.g., 10.00 mL) on an analytical balance and record its mass (m₁).

-

Fill with Sample: Carefully fill the volumetric flask with this compound up to the calibration mark. Ensure the meniscus is read correctly.

-

Measure Mass of Filled Flask: Reweigh the filled flask and record the new mass (m₂).

-

Calculate Mass of Sample: The mass of the this compound is the difference between the two measurements (m_sample = m₂ - m₁).

-

Record Volume: The volume of the this compound is the calibrated volume of the flask (V_sample).

-

Calculate Density: Calculate the density using the formula: Density = m_sample / V_sample.

-

Temperature Control: Since density is temperature-dependent, the measurement should be carried out at a constant, recorded temperature, typically 20 °C or 25 °C.[11]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Logical workflow for determining boiling point and density.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 515-84-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 515-84-4 [chemicalbook.com]

- 4. This compound CAS#: 515-84-4 [m.chemicalbook.com]

- 5. cacheby.com [cacheby.com]

- 6. chembk.com [chembk.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chm.uri.edu [chm.uri.edu]

- 11. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to the Solubility of Ethyl Trichloroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl trichloroacetate (B1195264) in various organic solvents. The information is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications where ethyl trichloroacetate is utilized as a reagent or solvent.

Core Data Presentation: Solubility of this compound

| Solvent Class | Solvent | Solubility/Miscibility |

| Alcohols | Ethanol | Miscible[1][2][3] |

| Alcohol (general) | Miscible[1][3][4] | |

| Ethers | Diethyl Ether | Miscible[1][2] |

| Aromatic Hydrocarbons | Benzene | Miscible[1][2] |

| Halogenated Hydrocarbons | Chloroform | Soluble[4] |

| Ketones | Acetone | Soluble[5] |

| Water | Water | Insoluble/Immiscible[1][2][4][5] |

Note: "Miscible" indicates that the two liquids are completely soluble in each other at all proportions, forming a homogeneous solution. "Soluble" indicates that this compound dissolves in the solvent, but quantitative limits have not been specified in the available literature.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis, purification, and application of this compound. Below are protocols derived from established chemical literature.

Synthesis of this compound via Esterification

This protocol describes the synthesis of this compound from trichloroacetic acid and ethanol.

Materials:

-

Trichloroacetic acid (TCA)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

5-10% Sodium carbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous calcium chloride

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.[1]

-

Heat the mixture to reflux for approximately 6 hours.[1]

-

After cooling, pour the reaction mixture into water to separate the ester layer.[1]

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a 5-10% sodium carbonate solution and then with water until the washings are neutral.[1]

-

Dry the crude this compound over anhydrous calcium chloride overnight.[1]

-

Filter the dried product and purify by distillation to obtain the final product.[1] The typical yield is around 75%.[1]

Purification of this compound

This protocol details a common method for purifying crude this compound.

Materials:

-

Crude this compound

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

50% aqueous calcium chloride (CaCl₂) solution

-

Saturated aqueous sodium chloride (NaCl) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Separatory funnel

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

Place the crude this compound in a separatory funnel.

-

Wash the ester by shaking it with a saturated aqueous sodium carbonate solution three times.[1]

-

Subsequently, wash the ester with a 50% aqueous calcium chloride solution three times.[1]

-

Perform a final wash with a saturated aqueous sodium chloride solution twice.[1]

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Distill the dried ester, and then redistill it under reduced pressure to obtain pure this compound.[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl Trichloroacetate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for ethyl trichloroacetate (B1195264). It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data in a structured format, details a representative experimental protocol for data acquisition, and includes visualizations to illustrate the relationship between the molecular structure and its NMR spectra, as well as a typical experimental workflow.

Introduction to Ethyl Trichloroacetate

This compound (C₄H₅Cl₃O₂) is an ester of trichloroacetic acid and ethanol. Its molecular structure contains distinct proton and carbon environments that give rise to a characteristic NMR spectrum. Understanding these spectral features is crucial for its identification, purity assessment, and the analysis of reactions in which it is a reactant or product.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the ethyl group protons. The electron-withdrawing effect of the trichloromethyl group significantly influences the chemical shift of the methylene (B1212753) protons.

Table 1: ¹H NMR Spectral Data for this compound [1]

| Signal Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Integration |

| -CH₃ | 1.419 | Triplet | 7.1 | 3H |

| -CH₂- | 4.439 | Quartet | 7.1 | 2H |

Note: Data acquired in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound displays four signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring atoms.

Table 2: ¹³C NMR Spectral Data for this compound

| Signal Assignment | Chemical Shift (δ) [ppm] |

| -C H₃ | 13.7 |

| -C H₂- | 65.5 |

| -C Cl₃ | 91.3 |

| C =O | 161.2 |

Note: Predicted data. Experimental data may vary slightly.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard practices for small organic molecules.[2][3][4]

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.[2][3] CDCl₃ is a common choice due to its good solubilizing properties and the presence of a residual proton signal that can be used for chemical shift referencing (δ 7.26 ppm).

-

Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (B1202638) (TMS) to the solvent (typically a 0.03% v/v solution). TMS provides a sharp singlet at 0 ppm.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 300 MHz or higher field NMR spectrometer is suitable for this analysis.

-

Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃.[3] The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Representative):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition Parameters (Representative):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 128 to 1024 scans are often necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

4.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0 ppm or the residual solvent peak.

-

Integration: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shift of each peak is accurately determined.

Mandatory Visualizations

5.1. Molecular Structure and NMR Signal Correlation

The following diagram illustrates the structure of this compound with numbered atoms corresponding to the signals in the NMR spectra.

Caption: Molecular structure of this compound with NMR assignments.

5.2. Experimental Workflow for NMR Analysis

This diagram outlines the logical flow of an NMR experiment from sample preparation to final data analysis.

Caption: A generalized workflow for NMR sample analysis.

References

An In-depth Technical Guide to the Acid-Catalyzed Esterification for the Synthesis of Ethyl Trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the acid-catalyzed esterification of trichloroacetic acid with ethanol (B145695), a reaction commonly known as the Fischer esterification, to produce ethyl trichloroacetate (B1195264). This guide details the reaction mechanism, presents relevant quantitative data, outlines a standard experimental protocol, and provides a visual representation of the mechanistic pathway.

Introduction

Ethyl trichloroacetate is a significant intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its synthesis is most commonly achieved through the Fischer esterification of trichloroacetic acid and ethanol, facilitated by a strong acid catalyst.[1] This reaction, while a classic example of nucleophilic acyl substitution, presents unique considerations due to the strong electron-withdrawing nature of the trichloromethyl (-CCl₃) group. Understanding the nuances of this mechanism is critical for optimizing reaction conditions and maximizing product yield.

The Reaction Mechanism: Fischer Esterification

The acid-catalyzed esterification is a reversible process that involves several key steps.[2][3] The overall reaction equilibrium can be shifted toward the product by using an excess of one reactant (typically the alcohol) or by removing water as it is formed.[4][5]

The mechanism proceeds as follows:

-

Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of trichloroacetic acid by the acid catalyst (e.g., H₂SO₄).[6] This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.

-

Nucleophilic Attack by Ethanol : The alcohol (ethanol) acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon.[5][7] This results in the formation of a tetrahedral intermediate, specifically an oxonium ion.[3][5]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups.[2][6] This intramolecular or solvent-mediated transfer converts a hydroxyl group into a much better leaving group: water.[2]

-

Elimination of Water : The lone pair of electrons on the remaining hydroxyl group pushes down, reforming the carbonyl double bond and eliminating a molecule of water.[6][8] This step yields a protonated ester.

-

Deprotonation : In the final step, a base (such as water or another molecule of ethanol) deprotonates the carbonyl group of the ester, regenerating the acid catalyst and yielding the final product, this compound.[5][6]

The strong electron-withdrawing effect of the three chlorine atoms in the trichloromethyl group deactivates the carbonyl carbon, making it less susceptible to nucleophilic attack compared to non-halogenated carboxylic acids. This can result in slower reaction kinetics.

Mechanism Visualization

The logical flow of the Fischer esterification mechanism is depicted below.

Caption: Acid-catalyzed esterification pathway for this compound.

Quantitative Data Summary

While specific kinetic data for the esterification of trichloroacetic acid is not extensively published, the reaction follows general Fischer esterification principles. The table below summarizes typical reaction parameters and expected outcomes based on established protocols.

| Parameter | Value/Condition | Expected Outcome | Reference |

| Reactants | Trichloroacetic Acid, Anhydrous Ethanol | - | [9] |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Accelerates reaction rate | [10] |

| Reactant Ratio | Excess Ethanol | Shifts equilibrium to favor product formation | [4] |

| Temperature | Reflux | Provides energy to overcome activation barrier | [1][9] |

| Reaction Time | ~6 hours | Allows reaction to approach equilibrium | [9][10] |

| Typical Yield | ~75% | Good conversion to ester product | [9][10][11] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

5.1 Materials and Equipment

-

Trichloroacetic acid (TCA)

-

Anhydrous ethanol (absolute ethanol)

-

Concentrated sulfuric acid (H₂SO₄)

-

5-10% Sodium carbonate (Na₂CO₃) solution

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

5.2 Synthesis Procedure

-

Reaction Setup : In a round-bottom flask, combine trichloroacetic acid and an excess of anhydrous ethanol.

-

Catalyst Addition : While gently swirling the flask, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux : Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for approximately 6 hours.[9][10]

-

Cooling and Quenching : After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water. The ester, being insoluble in water, will form a separate organic layer.[9]

-

Neutralization : Separate the organic layer. Wash it carefully with a 5-10% sodium carbonate solution to neutralize any remaining sulfuric acid and unreacted trichloroacetic acid. Vent the separatory funnel frequently to release CO₂ gas produced during neutralization.[11]

-

Washing : Wash the organic layer again with water to remove any residual salts.[9]

-

Drying : Transfer the ester layer to a clean, dry flask and add an anhydrous drying agent, such as calcium chloride or magnesium sulfate. Allow it to stand to remove any dissolved water.[9][11]

-

Purification : Filter the dried ester to remove the drying agent. Purify the crude this compound by distillation to obtain the final product.[9] The boiling point of this compound is approximately 168 °C.[12]

5.3 Safety Precautions

-

Trichloroacetic acid is highly corrosive.

-

Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent.

-

All procedures should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

References

- 1. guidechem.com [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Fischer Esterification Mechanism: Steps, Equation & Examples [vedantu.com]

- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound | 515-84-4 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 515-84-4 [amp.chemicalbook.com]

- 12. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide to the Reactivity of Ethyl Trichloroacetate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl trichloroacetate (B1195264) (ETCA) is a versatile and highly reactive reagent in organic synthesis, primarily utilized as a potent electrophile in nucleophilic acyl substitution reactions. Its reactivity is significantly enhanced by the strong electron-withdrawing inductive effect of the three chlorine atoms on the α-carbon. This effect renders the carbonyl carbon exceptionally electrophilic and susceptible to attack by a wide array of nucleophiles. This guide provides a comprehensive overview of the reactivity of ethyl trichloroacetate with various classes of nucleophiles, including oxygen, nitrogen, sulfur, phosphorus, and carbon-centered nucleophiles. It includes a compilation of available quantitative data, detailed experimental protocols for key reactions, and mechanistic diagrams to facilitate a deeper understanding of its chemical behavior. This information is intended to assist researchers and professionals in the effective application of this compound in synthetic chemistry, particularly in the context of drug development and the synthesis of complex organic molecules.

Core Principles of Reactivity

The notable reactivity of this compound stems from the molecular structure. The three chlorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which polarizes the C-Cl bonds and, consequently, the C-C bond, drawing electron density away from the carbonyl carbon.[1] This heightened electrophilicity makes it significantly more reactive towards nucleophiles than its non-halogenated analog, ethyl acetate.[1]

The general mechanism for the reaction of this compound with a nucleophile is a nucleophilic acyl substitution. This process typically proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate.

Reactions with Oxygen Nucleophiles

Hydrolysis

The hydrolysis of this compound to trichloroacetic acid and ethanol (B145695) is significantly more rapid than the hydrolysis of ethyl acetate.[1] This enhanced reactivity is a direct consequence of the electron-withdrawing trichloromethyl group, which makes the carbonyl carbon more susceptible to nucleophilic attack by water.[1] The reaction can be catalyzed by either acid or base.

Table 1: Comparative Hydrolysis Data

| Ester | Relative Rate of Hydrolysis |

| Ethyl Acetate | 1 |

| This compound | Significantly Higher[1] |

Experimental Protocol: Base-Catalyzed Hydrolysis of this compound

Objective: To hydrolyze this compound to sodium trichloroacetate and ethanol.

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known concentration of this compound in ethanol.

-

Add an equimolar or slight excess of aqueous sodium hydroxide solution to the flask.

-

Heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting sodium trichloroacetate can be isolated by evaporation of the solvent, or the reaction mixture can be used directly for subsequent steps.

Diagram 1: Experimental Workflow for Hydrolysis

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Reaction with Alkoxides

This compound reacts with alkoxides, such as sodium ethoxide, in a transesterification reaction. However, due to the presence of the acidic α-proton in the resulting ester and the basicity of the alkoxide, side reactions can occur. A more synthetically useful reaction involves the generation of dichloroketene (B1203229) from this compound, which can then be trapped by nucleophiles.

Reactions with Nitrogen Nucleophiles

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted trichloroacetamides. The reaction proceeds via the standard nucleophilic acyl substitution mechanism.

Table 2: Representative Products from Reactions with Amines

| Nucleophile | Product |

| Aniline (B41778) | N-phenyl-2,2,2-trichloroacetamide |

| Benzylamine | N-benzyl-2,2,2-trichloroacetamide |

| Diethylamine | N,N-diethyl-2,2,2-trichloroacetamide |

Experimental Protocol: Reaction of this compound with Aniline

Objective: To synthesize N-phenyl-2,2,2-trichloroacetamide.

Materials:

-

This compound

-

Aniline

-

Toluene (B28343) (or other suitable solvent)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound in toluene.

-

Add an equimolar amount of aniline to the solution.

-

Heat the reaction mixture to reflux with stirring. The ethanol byproduct can be removed by azeotropic distillation if desired to drive the reaction to completion.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Diagram 2: General Reaction with a Primary Amine

Caption: General reaction of this compound with a primary amine.

Reactions with Sulfur Nucleophiles

Thiols and their corresponding thiolates are excellent nucleophiles and react readily with this compound to form S-thioesters.

Experimental Protocol: Reaction with Thiophenol

Objective: To synthesize S-phenyl 2,2,2-trichloroethanethioate.

Materials:

-

This compound

-

Thiophenol

-

A non-nucleophilic base (e.g., triethylamine (B128534) or potassium carbonate)

-

A suitable solvent (e.g., acetone (B3395972) or acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve thiophenol in the chosen solvent.

-

Add one equivalent of the base to deprotonate the thiophenol and form the thiophenolate.

-

To this mixture, add one equivalent of this compound dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, filter off any solid byproducts.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography.

Reactions with Phosphorus Nucleophiles

Tertiary phosphines, such as triphenylphosphine (B44618), are good nucleophiles and can react with this compound. This reaction is a key step in the formation of phosphorus ylides, which are important reagents in the Wittig reaction. The initial step is the nucleophilic attack of the phosphine (B1218219) on the carbonyl carbon, but more commonly with α-haloesters, the phosphine attacks the α-carbon in an SN2 fashion to displace the halide. However, with this compound, the reactivity at the carbonyl carbon is also significant. A more common application for related compounds is the Perkow reaction to form vinyl phosphates.

Experimental Protocol: Synthesis of a Phosphonium (B103445) Ylide Precursor

Objective: To synthesize the phosphonium salt precursor to a Wittig reagent. (Note: This is a generalized procedure, and specific conditions may vary).

Materials:

-

This compound

-

Triphenylphosphine

-

A suitable solvent (e.g., toluene or acetonitrile)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine in the solvent.

-

Add this compound to the solution.

-

Heat the mixture to reflux with stirring.

-

The formation of the phosphonium salt may result in a precipitate.

-

After the reaction is complete, cool the mixture and isolate the salt by filtration.

-

The salt can then be treated with a strong base to generate the ylide for a subsequent Wittig reaction.

Reactions with Carbon Nucleophiles (Grignard Reagents)

Grignard reagents are potent carbon-centered nucleophiles that react with esters to form tertiary alcohols. The reaction with this compound proceeds via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group, leading to the elimination of the ethoxide leaving group to form a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup.

Diagram 3: Mechanism of Grignard Reaction with this compound

Caption: Stepwise mechanism of the Grignard reaction with this compound.

Experimental Protocol: Reaction of this compound with a Grignard Reagent

Objective: To synthesize a tertiary alcohol from this compound and a Grignard reagent.

Materials:

-

This compound

-

Magnesium turnings

-

An appropriate alkyl or aryl halide (R-X)

-

Anhydrous diethyl ether or THF

-

Anhydrous reaction setup (flame-dried glassware, inert atmosphere)

-

Dropping funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Aqueous acid (e.g., HCl or H2SO4) for workup

Procedure:

-

Prepare the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Add a solution of the alkyl/aryl halide in anhydrous ether dropwise from a dropping funnel. The reaction is initiated with a small crystal of iodine if necessary. Once the reaction starts, add the remaining halide solution at a rate that maintains a gentle reflux.

-

Reaction with this compound: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of this compound in anhydrous ether dropwise from a dropping funnel.

-

Stir the reaction mixture at room temperature for a specified time.

-

Workup: Carefully quench the reaction by slowly adding it to a mixture of ice and aqueous acid.

-

Extract the product with ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol by distillation or column chromatography.

Analytical Methods for Reaction Monitoring

The progress of reactions involving this compound can be monitored by various analytical techniques:

-

Thin-Layer Chromatography (TLC): Useful for qualitative monitoring of the disappearance of starting materials and the appearance of products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for both qualitative and quantitative analysis of volatile reactants and products. It allows for the separation and identification of components in the reaction mixture.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the structure of the products and to determine the extent of reaction by integrating the signals of starting materials and products.

Table 3: 1H and 13C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) |

| 1H (CH2) | ~4.42 |

| 1H (CH3) | ~1.40 |

| 13C (C=O) | ~163 |

| 13C (CCl3) | ~92 |

| 13C (CH2) | ~65 |

| 13C (CH3) | ~14 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Conclusion

This compound is a highly reactive and valuable electrophile in organic synthesis. Its enhanced reactivity, driven by the powerful inductive effect of the trichloromethyl group, allows for efficient reactions with a broad spectrum of nucleophiles. This guide has provided an overview of its reactivity, along with practical experimental protocols and mechanistic insights. A thorough understanding of these principles will enable researchers in drug development and other scientific fields to effectively harness the synthetic potential of this versatile reagent. Further quantitative kinetic studies on the reactions of this compound with a wider variety of nucleophiles would be beneficial for a more precise prediction and control of reaction outcomes.

References

Ethyl Trichloroacetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Molecular Characteristics, Synthesis, and Application of Ethyl Trichloroacetate (B1195264) in Advanced Organic Synthesis.

Introduction

Ethyl trichloroacetate (ETCA) is a halogenated ester of significant interest to the chemical and pharmaceutical industries. Its unique chemical properties make it a versatile reagent and intermediate in a variety of organic transformations. This technical guide provides a detailed overview of the molecular and physical characteristics of this compound, comprehensive experimental protocols for its synthesis, and a discussion of its applications, particularly in the context of drug discovery and development.

Molecular and Physicochemical Properties

This compound is a colorless liquid with a characteristic menthol-like odor.[1] Its key molecular and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₅Cl₃O₂ | [2] |

| Molecular Weight | 191.44 g/mol | [2] |

| CAS Number | 515-84-4 | [2] |

| Appearance | Colorless liquid | [1] |

| Odor | Menthol-like | [1] |

| Density | 1.378 g/mL at 25 °C | [2] |

| Boiling Point | 168 °C | [2] |

| Melting Point | 237 °C | [3] |

| Flash Point | 73 °C | [4] |

| Solubility | Miscible with ethanol, ether, and benzene; Insoluble in water. | [1][2] |

| Refractive Index | 1.453 (at 20°C) | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of trichloroacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[1][2]

Experimental Protocol: Fischer Esterification

Materials:

-

Trichloroacetic acid (TCA)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

5-10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 6 hours.[2]

-

After cooling to room temperature, pour the reaction mixture into water to separate the ester layer.

-

Neutralize the organic layer by washing with a 5-10% sodium carbonate solution.

-

Wash the neutralized ester with distilled water.

-

Dry the this compound over anhydrous calcium chloride overnight.[2]

-

Filter the mixture to remove the drying agent.

-

Purify the final product by distillation to yield this compound (typical yield: 75%).[2]

The logical workflow for the synthesis and purification of this compound is depicted in the following diagram.

Applications in Organic Synthesis and Drug Development

This compound serves as a crucial intermediate in various organic synthesis applications, particularly within the pharmaceutical sector.[1][2] Its utility stems from its reactive trichloromethyl group, making it a valuable precursor for the synthesis of more complex molecules.

One of its primary roles is in the preparation of heterocyclic compounds, which are core structures in many active pharmaceutical ingredients.[2] Additionally, it is used in the synthesis of dichlorocarbon precursors.[1]

Atom-Transfer Radical Addition (ATRA) Reactions

A significant application of this compound in modern organic synthesis is its use in Atom-Transfer Radical Addition (ATRA) reactions. This atom-economical method allows for the formation of new carbon-carbon bonds. This compound can undergo ATRA with alkenes, such as styrene, catalyzed by ruthenium-pentamethylcyclopentadienyl complexes.[2]

The general workflow for a Ruthenium-catalyzed ATRA reaction involving this compound is illustrated below.

Conclusion

This compound is a foundational chemical with significant utility in research and development, especially in the pharmaceutical industry. Its well-defined properties and reactivity make it an indispensable tool for synthetic chemists. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the effective and safe use of this versatile compound.

References

Unveiling the Chemical Past: An In-Depth Technical Guide to the Synthesis of Ethyl Trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the history and synthesis of ethyl trichloroacetate (B1195264), a versatile reagent in organic chemistry. From its early 20th-century origins to modern synthetic protocols, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences. Detailed experimental procedures, comparative data, and mechanistic insights are presented to serve as a valuable resource in the laboratory and for process development.

A Glimpse into the Past: The Emergence of Ethyl Trichloroacetate

While the precise date and discoverer of this compound's first synthesis remain elusive in widely available literature, its emergence is situated in the early 20th century. This period was marked by a significant expansion in the exploration of polyhalogenated organic compounds. The synthesis of this compound was a logical extension of the well-established Fischer-Speier esterification reaction, a cornerstone of organic chemistry first described in 1895. The ready availability of trichloroacetic acid, a derivative of acetic acid, and ethanol (B145695) made its synthesis a straightforward endeavor for chemists of the era.

Initially, its applications were likely academic, serving as a building block for further chemical exploration. However, its utility has since expanded, and it is now recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a precursor for the generation of dichlorocarbene (B158193), a highly reactive intermediate for the synthesis of cyclopropanes.

Core Synthetic Methodologies

The preparation of this compound is primarily achieved through two main synthetic routes: the Fischer esterification of trichloroacetic acid and the reaction of trichloroacetyl chloride with ethanol.

Fischer-Speier Esterification: The Classic Approach

The most common and well-documented method for synthesizing this compound is the acid-catalyzed esterification of trichloroacetic acid with ethanol. This equilibrium reaction is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.

Reaction: CCl₃COOH + CH₃CH₂OH ⇌ CCl₃COOCH₂CH₃ + H₂O

Various acid catalysts can be employed to facilitate this reaction, with concentrated sulfuric acid being the most traditional choice. Other catalysts, such as p-toluenesulfonic acid (p-TsOH) and various Lewis acids, have also been utilized.

Synthesis from Trichloroacetyl Chloride: The Industrial Route

For larger-scale and industrial production, the reaction of trichloroacetyl chloride with ethanol offers a more rapid and often higher-yielding alternative. This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid byproduct.

Reaction: CCl₃COCl + CH₃CH₂OH → CCl₃COOCH₂CH₃ + HCl

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis and characterization of this compound.

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₅Cl₃O₂ |

| Molecular Weight | 191.44 g/mol |

| Boiling Point | 168 °C |

| Density | 1.378 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.453 |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 1.40 (t, 3H, J=7.1 Hz), 4.42 (q, 2H, J=7.1 Hz) |

| ¹³C NMR (CDCl₃) δ (ppm) | 13.8, 65.4, 92.5, 161.2 |

Table 2: Comparison of Synthesis Methods for this compound

| Synthesis Method | Catalyst | Reaction Conditions | Reported Yield | Purity |

| Fischer Esterification | H₂SO₄ | Reflux with excess ethanol for 6 hours | 75%[1] | >97% |

| Fischer Esterification | Cation Exchange Resin | Reactive Distillation | Up to 98.92%[2] | High |

| From Trichloroacetyl Chloride | Pyridine | Not specified | High (qualitative) | High |

Detailed Experimental Protocols

Protocol 1: Fischer Esterification using Sulfuric Acid

This protocol is a classic laboratory-scale synthesis of this compound.

Materials:

-

Trichloroacetic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

5-10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine trichloroacetic acid, a molar excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 6 hours.[1]

-

After cooling to room temperature, pour the reaction mixture into cold water.

-

Separate the organic layer (this compound) using a separatory funnel.

-

Wash the organic layer sequentially with a 5-10% sodium carbonate solution to neutralize any remaining acid, followed by washing with water.[1]

-

Dry the crude this compound over anhydrous calcium chloride overnight.[1]

-

Filter to remove the drying agent.

-

Purify the final product by distillation to obtain pure this compound. A yield of approximately 75% can be expected.[1]

Protocol 2: Industrial Synthesis from Trichloroacetyl Chloride (General Overview)

While specific industrial protocols are often proprietary, the general procedure involves the controlled addition of trichloroacetyl chloride to an excess of ethanol, often in the presence of a base like pyridine to scavenge the HCl produced. The reaction is typically exothermic and may require cooling. The workup would involve washing to remove the pyridinium (B92312) hydrochloride salt and any excess acid, followed by drying and distillation.

Mechanistic Insights and Visualizations

Fischer-Speier Esterification Pathway

The Fischer-Speier esterification of trichloroacetic acid proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the following diagram.

Caption: The reaction mechanism for the acid-catalyzed Fischer esterification of trichloroacetic acid.

Generation of Dichlorocarbene

This compound is a well-known precursor for the generation of dichlorocarbene (:CCl₂) upon treatment with a strong base, such as sodium methoxide (B1231860) or sodium ethoxide.[3][4] This reactive intermediate is valuable for the synthesis of dichlorocyclopropanes.

Caption: The logical workflow for the generation of dichlorocarbene from this compound.

This in-depth guide provides a foundational understanding of the history, synthesis, and reactivity of this compound. The provided protocols and data serve as a practical resource for laboratory work, while the mechanistic diagrams offer a clear visualization of the underlying chemical transformations. As with all chemical procedures, appropriate safety precautions should be taken when handling the reagents and performing the reactions described herein.

References

Methodological & Application

Application Notes: Dichlorocarbene Generation Using Ethyl Trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the generation of dichlorocarbene (B158193) from ethyl trichloroacetate (B1195264) and its application in organic synthesis. Dichlorocyclopropanes, the primary products of dichlorocarbene reactions with alkenes, are valuable synthetic intermediates and key structural motifs in numerous pharmaceutical agents and biologically active compounds. This document offers a detailed experimental protocol, comparative data, and visual guides to assist researchers in implementing this method.

Introduction

Dichlorocarbene (:CCl₂) is a highly reactive intermediate widely used in organic synthesis, particularly for the formation of gem-dichlorocyclopropanes. While the classic method involves the reaction of chloroform (B151607) with a strong base, concerns over the toxicity and environmental impact of chloroform have driven the exploration of alternative precursors. Ethyl trichloroacetate, when treated with a suitable base, serves as an effective and often higher-yielding source of dichlorocarbene under milder conditions.[1][2]

The reaction of this compound with an alkoxide base, such as sodium methoxide, provides a convenient route to dichlorocarbene.[3] This method is particularly advantageous for the synthesis of dichlorocyclopropanes from sensitive alkene substrates that may not be compatible with the harsh conditions of other methods.[1]

Mechanism of Generation

The generation of dichlorocarbene from this compound is initiated by the nucleophilic attack of a base, typically sodium methoxide, on the ester. This process leads to the formation of a trichloromethyl anion (⁻CCl₃). This anion is unstable and undergoes a rapid alpha-elimination, expelling a chloride ion to yield the dichlorocarbene intermediate.[1]

References

Ethyl Trichloroacetate: A Versatile Reagent in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ethyl trichloroacetate (B1195264) is a versatile reagent in organic synthesis, finding significant application as an intermediate and building block in the pharmaceutical industry. Its chemical properties, particularly its utility as an acylating agent and a precursor for various functional groups, make it a valuable tool in the synthesis of complex molecular architectures, including heterocyclic compounds that form the backbone of many active pharmaceutical ingredients (APIs). This document provides a detailed overview of its applications, supported by experimental protocols and quantitative data.

Key Applications in Pharmaceutical Synthesis

Ethyl trichloroacetate serves as a key reagent in several types of reactions crucial for the synthesis of pharmaceutical intermediates. Its primary roles include:

-

Acylation Reactions: The trichloroacetate group can act as an acylating agent, facilitating the introduction of an acyl group into a molecule.

-

Synthesis of Heterocyclic Compounds: It is a valuable precursor in the preparation of various heterocyclic systems, which are prevalent in medicinal chemistry.

-

Intermediate in Multi-step Syntheses: this compound is often employed as a starting material or an intermediate in the synthesis of more complex molecules, including APIs and their precursors.

Data Presentation: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of trichloroacetic acid with ethanol. The following table summarizes the quantitative data for this preparation.

| Parameter | Value | Reference |

| Starting Materials | ||

| Trichloroacetic Acid (TCA) | 1 equivalent | [1] |

| Anhydrous Ethanol | In excess (serves as solvent) | [1] |

| Sulfuric Acid (catalyst) | Catalytic amount | [1] |

| Reaction Conditions | ||

| Temperature | Reflux | [1] |

| Reaction Time | 6 hours | [1] |

| Work-up & Purification | ||

| Neutralization | 5-10% Sodium Carbonate Solution | [1] |

| Drying Agent | Anhydrous Calcium Chloride | [1] |

| Purification Method | Distillation | [1] |

| Yield | ||

| Product Yield | 75% | [1] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from trichloroacetic acid and ethanol.[1]

Materials:

-

Trichloroacetic acid (TCA)

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

5-10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, combine trichloroacetic acid, anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 6 hours.

-

After cooling to room temperature, pour the reaction mixture into water in a separatory funnel.

-

Separate the organic layer (this compound).

-

Wash the organic layer with a 5-10% sodium carbonate solution to neutralize any remaining acid.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude product by distillation to obtain pure this compound.

Mandatory Visualizations

Logical Relationship: Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Atom-Transfer Radical Addition (ATRA) Reactions with Ethyl Trichloroacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Atom-Transfer Radical Addition (ATRA) reactions utilizing ethyl trichloroacetate (B1195264). The document details reaction mechanisms, experimental protocols for both ruthenium and copper-catalyzed systems, and potential applications in the synthesis of pharmaceutical intermediates.

Introduction to ATRA with Ethyl Trichloroacetate

Atom-transfer radical addition (ATRA) is a powerful and atom-economical method for the formation of carbon-carbon bonds. The reaction involves the addition of a carbon-centered radical, generated from an alkyl halide, across a double bond. This compound is a readily available and effective radical precursor in these reactions, as the trichloromethyl group facilitates radical formation. The resulting adducts are versatile intermediates for further synthetic transformations.

The general scheme for the ATRA reaction of this compound with an alkene is as follows:

Scheme 1: General ATRA Reaction

This methodology provides access to a variety of functionalized molecules that are of interest in medicinal chemistry and drug development.

Ruthenium-Catalyzed ATRA of this compound

Ruthenium complexes are highly efficient catalysts for ATRA reactions. The most common systems involve Ru(II) or Ru(III) precursors, often in conjunction with a reducing agent to generate the active catalytic species.

Reaction Mechanism

The currently accepted mechanism for the Ru-catalyzed ATRA of this compound with an alkene, such as styrene (B11656), is depicted below. The catalytic cycle is initiated by the reduction of a Ru(III) precatalyst to a Ru(II) species. This active catalyst then abstracts a chlorine atom from this compound to generate a trichloromethyl radical, which subsequently adds to the alkene. The resulting radical is then trapped by the oxidized ruthenium species to afford the final product and regenerate the active catalyst.

Caption: Catalytic cycle for the Ru-catalyzed ATRA of this compound.

Experimental Protocol: Ru-Catalyzed ATRA of this compound with Styrene

This protocol is a representative procedure for the ruthenium-catalyzed ATRA of this compound with styrene.

Materials:

-

[RuCl2(p-cymene)]2 (Ruthenium(II) catalyst precursor)

-

Triphenylphosphine (B44618) (PPh3) (Ligand)

-

Magnesium turnings (Reducing agent)

-

This compound

-

Styrene

-

Anhydrous toluene (B28343) (Solvent)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (e.g., 0.01 mmol, 1 mol%) and triphenylphosphine (e.g., 0.02 mmol, 2 mol%).

-

Add anhydrous toluene (e.g., 5 mL) and stir the mixture at room temperature for 10 minutes.

-

Add magnesium turnings (e.g., 1 mmol, 1 equivalent).

-

Add styrene (e.g., 1 mmol, 1 equivalent) followed by this compound (e.g., 1.2 mmol, 1.2 equivalents).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with a few drops of water.

-

Filter the mixture through a pad of celite to remove the magnesium and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Quantitative Data: Ru-Catalyzed ATRA

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | [RuCl2(p-cymene)]2 (1) | PPh3 (2) | Mg | Toluene | 80 | 12 | 85 |

| 2 | 1-Octene (B94956) | [RuCl2(p-cymene)]2 (1) | PPh3 (2) | Mg | Toluene | 80 | 16 | 78 |

| 3 | Cyclohexene | [RuCl2(p-cymene)]2 (1) | PPh3 (2) | Mg | Toluene | 80 | 24 | 65 |

| 4 | Methyl Acrylate | [RuCl2(p-cymene)]2 (2) | PPh3 (4) | Mg | Toluene | 60 | 12 | 92 |

Copper-Catalyzed ATRA of this compound

Copper complexes are a more economical and environmentally friendly alternative to ruthenium catalysts for ATRA reactions. Copper(I) species are the active catalysts, and various ligands can be employed to modulate their reactivity and stability.

Reaction Mechanism

The mechanism of copper-catalyzed ATRA is similar to the ruthenium-catalyzed version. A Cu(I) complex abstracts a chlorine atom from this compound to form a Cu(II)-Cl species and the key trichloromethyl radical. This radical then adds to the alkene, and the resulting radical is trapped by the Cu(II)-Cl species to furnish the product and regenerate the Cu(I) catalyst. The use of a reducing agent, such as ascorbic acid, can help to maintain the copper in its active Cu(I) oxidation state.

Caption: Catalytic cycle for the Cu-catalyzed ATRA of this compound.

Experimental Protocol: Cu-Catalyzed ATRA of this compound with 1-Octene

This protocol provides a general procedure for the copper-catalyzed ATRA of this compound with an aliphatic alkene.

Materials:

-